molecular formula C22H20N4O B5020461 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine

1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine

Cat. No. B5020461
M. Wt: 356.4 g/mol
InChI Key: NCWMGVBXMBSSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine, also known as JNJ-10181457, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. This chemical compound was first synthesized in 2005 by Johnson & Johnson Pharmaceutical Research and Development, LLC. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine exerts its effects by blocking the activity of TRPV1 and ASIC3 channels. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. ASIC3 is a proton-gated ion channel that is activated by low pH. Both channels are involved in pain perception and have been implicated in various pain conditions. 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine blocks the activity of these channels by binding to a specific site on the channel, thereby preventing the influx of ions and reducing pain perception.
Biochemical and Physiological Effects
1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has been shown to have several biochemical and physiological effects. In addition to its analgesic effects, 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has been shown to reduce inflammation in animal models of inflammatory pain. This effect is thought to be due to the inhibition of TRPV1, which is involved in the release of pro-inflammatory mediators. 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has also been shown to have anti-tumor effects in animal models of cancer. This effect is thought to be due to the inhibition of ASIC3, which is involved in the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has several advantages for lab experiments. It is a small molecule that is easily synthesized and purified, making it a viable option for large-scale production. It has also been shown to be effective in animal models of pain, inflammation, and cancer, suggesting that it may have potential as a therapeutic agent. However, there are also several limitations to the use of 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine in lab experiments. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are unknown. Additionally, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on ion channels and other molecular targets.

Future Directions

There are several future directions for research on 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine. One area of interest is its potential as a novel analgesic agent. Further studies are needed to determine its safety and efficacy in humans and to elucidate its mechanism of action. Another area of interest is its potential as an anti-inflammatory and anti-tumor agent. Further studies are needed to determine its effects on inflammation and cancer in humans and to identify other molecular targets that may be involved in these effects. Additionally, 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine may have potential as a tool for studying ion channels and their role in pain perception and other physiological processes. Further research is needed to fully explore the potential applications of 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine in various fields of research.

Synthesis Methods

The synthesis of 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine involves several steps, including the preparation of key intermediates, the coupling of these intermediates, and the purification of the final product. The first step involves the synthesis of 1-(2-phenoxy-3-pyridinyl)ethanone, which is then converted to 1-(2-phenoxy-3-pyridinyl)ethanol. The second intermediate, 1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde, is synthesized separately and then coupled with 1-(2-phenoxy-3-pyridinyl)ethanol to form the final product, 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine. The synthesis of 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has been optimized to improve yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have investigated its ability to modulate the activity of various ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 3 (ASIC3). These channels are involved in pain perception and have been implicated in various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine has been shown to block the activity of these channels, leading to a reduction in pain perception in animal models. These findings suggest that 1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine may have potential as a novel analgesic agent.

properties

IUPAC Name

1-(2-phenoxypyridin-3-yl)-N-[(1-pyridin-3-ylpyrrol-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-2-10-21(11-3-1)27-22-18(7-4-13-25-22)15-24-17-20-9-6-14-26(20)19-8-5-12-23-16-19/h1-14,16,24H,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWMGVBXMBSSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNCC3=CC=CN3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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